![molecular formula C15H24O2 B1201770 3,7,11-Trimethyldodeca-2,6,10-trienoic acid CAS No. 7548-13-2](/img/structure/B1201770.png)
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
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Overview
Description
3,7,11-Trimethyldodeca-2,6,10-trienoic acid is a natural product found in Solanum habrochaites, Conyza stricta, and Solanum agrimoniifolium with data available.
Scientific Research Applications
Stereoisomer Analysis
Research has synthesized and analyzed the geometrical stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene. The studies have provided crucial insights into the geometry of Me substituted double bonds and distinguished between various isomers using spectroscopic techniques (Nishino & Bowers, 1976).
Chromatographic Identification
Gas-liquid chromatography has been employed to identify polyprenols and related branched-chain acids, including 3,7,11-trimethyldodeca-2,6,10-trienoic acid. This methodology enables confident identification of these substances (Popják & Cornforth, 1960).
Role in Insect Physiology
A study identified methyl farnesoate, which includes the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure, in the hemolymph of various insects. This compound is a precursor of the insect hormone juvenile hormone III and its presence varies during different developmental stages of insects (Teal et al., 2014).
Lipid Analysis in Plants
Hexadeca-7,10,13-trienoic acid, a lower homologue of 3,7,11-trimethyldodeca-2,6,10-trienoic acid, has been found in leaf lipids of angiosperms. This discovery contributes to understanding the lipid composition of plants (Jamieson & Reid, 1971).
Pharmaceutical Applications
Research in pharmaceuticals has explored the phase behavior of binary systems involving 3,7,11-trimethyldodeca-2,6,10-trienoic acid and water. Understanding the solubility and miscibility of these compounds is crucial for developing new pharmaceutical dosage forms (Hassanein, Hasse, & Enders, 2011).
Biochemical Synthesis
Investigations into the stereoselective olefin cyclization mediated by the selenyl group have included compounds with the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure. Such studies contribute to the understanding of complex biochemical processes (Kametani, Kurobe, Nemoto, & Fukumoto, 1982).
Metabolic and Antimicrobial Studies
Farnesoic acid derivatives, closely related to 3,7,11-trimethyldodeca-2,6,10-trienoic acid, have been evaluated for their antimicrobial activities. These compounds exhibit growth inhibitory activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Kim & Oh, 2002).
properties
CAS RN |
7548-13-2 |
---|---|
Product Name |
3,7,11-Trimethyldodeca-2,6,10-trienoic acid |
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17) |
InChI Key |
WJHFZYAELPOJIV-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C |
synonyms |
3,7,11-trimethyl-2,6,10-dodecatrienoic acid farnesenic acid farnesoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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